N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
説明
N-(4-Methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a 4-methoxyphenyl acetamide moiety and a propyl substituent at position 1 of the triazolo ring.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-6-18-23-24-20-21(28)25(16-7-4-5-8-17(16)26(18)20)13-19(27)22-14-9-11-15(29-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFOLJSEDZTISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities. The exploration of this compound's biological activity is crucial for understanding its potential therapeutic applications. This article reviews the existing literature on the biological activities associated with this compound, including its synthesis, pharmacological profiles, and case studies.
Synthesis of the Compound
The compound can be synthesized through various methods involving the reaction of 1,2,4-triazole and quinoxaline derivatives. For instance, one method involves the condensation of a substituted acetamide with a triazole derivative under specific conditions to yield the desired product. The synthesis typically requires careful control of reaction parameters such as temperature and solvent choice to ensure high yields and purity.
General Synthetic Route
-
Starting Materials :
- 4-methoxyphenyl acetamide
- [1,2,4]triazole derivatives
- Quinoxaline derivatives
-
Reaction Conditions :
- Solvent: Acetone or DMSO
- Temperature: Reflux conditions for several hours
-
Purification :
- Recrystallization from suitable solvents to obtain pure compounds.
Antimicrobial Activity
Research has indicated that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
Antibacterial Activity Table
| Compound Type | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole | S. aureus | 0.125 |
| Quinoxaline | E. coli | 0.25 |
| Hybrid | Pseudomonas aeruginosa | 0.5 |
Anticancer Activity
The anticancer potential of N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been explored in various studies. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Findings :
- IC50 values ranged from 5 to 15 μM, indicating potent activity.
- Mechanistic studies suggested involvement of reactive oxygen species (ROS) generation leading to cell death.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds similar to N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown promising anti-inflammatory effects in preclinical models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators.
In Vivo Studies
- Model : Carrageenan-induced paw edema in rats
- Results : Significant reduction in paw swelling compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at various positions on the triazole or quinoxaline rings can enhance potency or selectivity against specific targets.
Key Findings
- Substituents on Phenyl Ring : Electron-donating groups generally enhance activity.
- Alkyl Chain Length : Longer chains may reduce antibacterial efficacy but improve anticancer activity.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on both the triazoloquinoxaline core and the acetamide side chain, leading to variations in molecular weight, polarity, and spectroscopic properties. Below is a detailed comparison based on the provided evidence:
Structural and Molecular Comparisons
Key Observations:
- Electron Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl, CF3) in analogs . This may enhance solubility but reduce metabolic stability.
- Molecular Weight: The trifluoromethyl derivative has the highest molecular weight (463.8 vs. 391.4 for the target compound), likely due to the bulky CF3 group.
Spectroscopic Comparisons
provides NMR and HRMS data for indazoloquinoxaline derivatives, which share a fused heterocyclic core but differ in substituents. For example:
- N-(tert-butyl)-2-(4-methoxyphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6e): ¹H NMR: Distinct downfield shifts for methoxy protons (~δ 3.8 ppm) and aromatic protons near the electron-donating group . HRMS: [M+H]⁺ at m/z 484.2012, consistent with the methoxy group’s contribution .
While direct NMR/HRMS data for the target compound are unavailable, its 4-methoxyphenyl group would likely produce similar deshielding effects in NMR compared to 6e.
Physicochemical Property Trends
| Property | Target Compound | N-(4-Chlorophenyl) Analog [1] | N-[4-Chloro-3-(CF3)phenyl] Analog [4] |
|---|---|---|---|
| Polarity | Moderate | High (Cl substituent) | Very high (CF3 + Cl) |
| Lipophilicity (logP)* | Estimated ~3.1 | ~2.8 | ~4.0 |
| Synthetic Accessibility | Moderate | High (methyl group) | Low (bulky CF3) |
*Estimated based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
